molecular formula C7H8ClNO B3142957 (S)-3-(1-hydroxy-2-chloroethyl)-pyridine CAS No. 515179-33-6

(S)-3-(1-hydroxy-2-chloroethyl)-pyridine

Cat. No.: B3142957
CAS No.: 515179-33-6
M. Wt: 157.6 g/mol
InChI Key: LCBCRIBFOZSPJL-SSDOTTSWSA-N
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Description

(S)-2-Chloro-1-(3-pyridyl)ethanol is used in the synthetic preparation of chiral amino(pyridinyl)ethanol via lipase-mediated kinetic resolution.

Scientific Research Applications

Degradation in Drinking Water

One significant application of pyridine derivatives is in the degradation of contaminants in drinking water. A study highlighted the use of a dielectric barrier discharge (DBD) system for removing pyridine, a type of nitrogen heterocyclic compound, from drinking water. This system leveraged the strong oxidizing power of ozone and hydroxyl radicals to degrade pyridine, resulting in intermediate products like 3-hydroxyl pyridine and the removal of nitrogen to form nitrate. This research demonstrates the potential of DBD ionization discharge in treating nitrogen heterocyclic compounds in water, thereby contributing to water purification technologies (Li et al., 2017).

Spectroscopic Analysis

Pyridine derivatives also play a role in spectroscopic studies. The infrared and ultraviolet spectra of pyridine N-oxide derivatives have been analyzed, revealing the solvent effect in different environments due to hydrogen bonding. These studies provide insights into the molecular structure and interactions of pyridine derivatives, contributing to a better understanding of their chemical properties (Ghersetti et al., 1969).

Enantioselective Synthesis in Catalysis

Enantioselective synthesis using pyridine derivatives has been explored for the production of optically active 4-chloro derivatives. This involves using enzymes like lipases and oxidoreductases in bioreductions. Such compounds have applications as enantioselective nucleophilic catalysts in the stereoselective construction of quaternary centers, showing the role of pyridine derivatives in asymmetric catalysis (Busto et al., 2006).

Synthesis of Chloro Compounds

Pyridine derivatives are used in the synthesis of chloro compounds from bromo derivatives in π-deficient series like pyridine and quinoline. This application demonstrates the versatility of pyridine derivatives in organic synthesis, particularly in the transformation of molecular structures (Mongin et al., 1996).

Conformational Equilibrium Studies

Research into the conformational equilibrium of 3-hydroxy-pyridine, a related compound, reveals insights into molecular structure and behavior. Understanding the stability and orientation of various forms contributes to the broader knowledge of pyridine derivatives in different states (Sánchez et al., 2007).

Hydrogen Bonding and Molecular Structure

Studies on hydrogen bonding in pyridine derivatives, such as 3-chloro-5-hydroxy-2,6-dimethylpyridine, provide valuable information on molecular interactions and structure. Such research is fundamental in understanding the chemical and physical properties of these compounds (Hanuza et al., 1997).

Properties

IUPAC Name

(1S)-2-chloro-1-pyridin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBCRIBFOZSPJL-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)[C@@H](CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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